(3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone
CAS No.: 1826415-81-9
Cat. No.: VC3130959
Molecular Formula: C12H16N2OS
Molecular Weight: 236.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1826415-81-9 |
|---|---|
| Molecular Formula | C12H16N2OS |
| Molecular Weight | 236.34 g/mol |
| IUPAC Name | (3-aminopyrrolidin-1-yl)-(2-methylsulfanylphenyl)methanone |
| Standard InChI | InChI=1S/C12H16N2OS/c1-16-11-5-3-2-4-10(11)12(15)14-7-6-9(13)8-14/h2-5,9H,6-8,13H2,1H3 |
| Standard InChI Key | VWZDAZSVJFYENO-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1C(=O)N2CCC(C2)N |
| Canonical SMILES | CSC1=CC=CC=C1C(=O)N2CCC(C2)N |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
(3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is a heterocyclic organic compound containing nitrogen and sulfur atoms in its structure. The compound is officially identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1826415-81-9 |
| Molecular Formula | C₁₂H₁₆N₂OS |
| Molecular Weight | 236.34 g/mol |
| IUPAC Name | (3-aminopyrrolidin-1-yl)-(2-methylsulfanylphenyl)methanone |
| PubChem CID | 119482692 |
The compound consists of a 3-aminopyrrolidine moiety connected to a 2-(methylthio)phenyl group via a carbonyl linkage . This structural arrangement creates a molecule with multiple functional groups that contribute to its chemical and potential biological properties.
Structural Representation
The molecular structure features a five-membered pyrrolidine ring with an amino group at the 3-position. This nitrogen-containing heterocycle is connected through an amide bond to a benzene ring that bears a methylthio group at the ortho position. The structural formula can be represented by the following identifiers:
| Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C12H16N2OS/c1-16-11-5-3-2-4-10(11)12(15)14-7-6-9(13)8-14/h2-5,9H,6-8,13H2,1H3 |
| Standard InChIKey | VWZDAZSVJFYENO-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1C(=O)N2CCC(C2)N |
The compound's structure allows for potential hydrogen bonding and other interactions that may be relevant to its biological activity and chemical reactivity .
Physicochemical Properties
Computed Molecular Properties
The physicochemical properties of (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone have been computed using various algorithms and are valuable for predicting its behavior in biological systems and chemical reactions:
| Property | Value | Method |
|---|---|---|
| XLogP3-AA | 1.2 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 236.09833431 Da | Computed by PubChem 2.1 |
These properties indicate that the compound has moderate lipophilicity (LogP = 1.2), suggesting a balanced distribution between aqueous and lipid phases. The presence of one hydrogen bond donor and three hydrogen bond acceptors contributes to its potential for intermolecular interactions .
Structural Features Affecting Properties
The compound contains several key functional groups that significantly impact its chemical behavior:
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The amide bond (pyrrolidine-C(=O)-phenyl) provides rigidity to the molecule and serves as a hydrogen bond acceptor.
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The primary amine on the pyrrolidine ring acts as a hydrogen bond donor and can participate in acid-base reactions.
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The methylthio group on the phenyl ring contributes to the lipophilicity and may engage in weak sulfur-based interactions.
These structural elements collectively determine the compound's reactivity profile, solubility characteristics, and potential interactions with biological targets.
Research Applications
Role in Chemical Research
(3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone may serve various purposes in chemical research contexts:
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As a building block for the synthesis of more complex molecules
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As an intermediate in the development of potential drug candidates
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As a model compound for studying structure-activity relationships in heterocyclic chemistry
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As a substrate for investigating novel chemical transformations and methodologies
Its unique combination of functional groups makes it a valuable tool for exploring chemical reactivity and developing synthetic strategies .
Analytical Characterization
Spectroscopic Identification
For proper identification and characterization of (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone, several analytical techniques would typically be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would reveal signals corresponding to aromatic protons, methyl protons of the methylthio group, pyrrolidine ring protons, and amine protons
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¹³C NMR would show characteristic peaks for carbonyl carbon, aromatic carbons, and aliphatic carbons
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Infrared (IR) Spectroscopy:
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Expected absorption bands for N-H stretching (primary amine)
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C=O stretching (amide carbonyl)
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C-S stretching (methylthio group)
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Aromatic C=C stretching
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Mass Spectrometry:
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be valuable for purity assessment and quantitative analysis of the compound. The moderate lipophilicity (LogP = 1.2) suggests suitable retention on reversed-phase columns with appropriate mobile phase conditions .
Future Research Directions
Knowledge Gaps and Research Opportunities
Several areas warrant further investigation regarding (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone:
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Comprehensive biological activity screening to identify potential therapeutic applications
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Detailed structure-activity relationship studies through the synthesis and evaluation of structural analogs
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Investigation of its potential as a building block for combinatorial chemistry
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Exploration of crystal structure properties and solid-state behavior
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Development of optimized synthetic routes for scalable production
Structural Modifications for Enhanced Properties
Strategic modifications to the basic structure could be explored to develop derivatives with improved or targeted properties:
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Substitution on the phenyl ring to modulate electronic properties
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Replacement of the methylthio group with other functionalities
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Introduction of chirality at the pyrrolidine 3-position for stereochemistry studies
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Incorporation into larger molecular scaffolds for specific applications
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